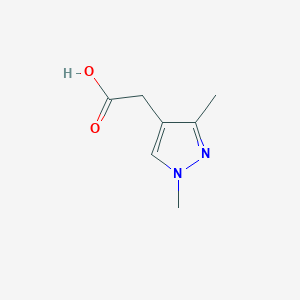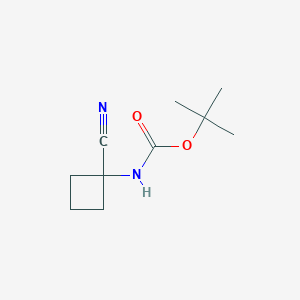
tert-butyl N-(1-cyanocyclobutyl)carbamate
Descripción general
Descripción
“tert-butyl N-(1-cyanocyclobutyl)carbamate” is a chemical compound. It is used in various chemical reactions .
Synthesis Analysis
The synthesis of “this compound” involves palladium-catalyzed cross-coupling reactions .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques. The molecular formula is C5H11NO2 .Chemical Reactions Analysis
“this compound” is involved in palladium-catalyzed synthesis of N-Boc-protected anilines .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight, solubility, and other characteristics .Aplicaciones Científicas De Investigación
Enantioselective Synthesis Applications
Synthesis of Carbocyclic Analogs : Tert-butyl N-(1-cyanocyclobutyl)carbamate plays a crucial role as an intermediate in the enantioselective synthesis of carbocyclic analogs of 2′-deoxyribonucleotides. Its crystal structure has been pivotal in confirming the relative substitution of the cyclopentane ring in such intermediates, which is essential for the synthesis process (Ober et al., 2004).
Preparation of Agonists : It is used for preparing Boc-protected 1-(3-oxocyclobutyl) urea, a key intermediate in the preparation of agonists for metabotropic glutamate receptor 5. The mechanism involves nucleophilic addition to the isocyanate intermediate, demonstrating its versatility in synthetic chemistry (Sun et al., 2014).
Synthesis of Insecticides
- Insecticide Analogues : This compound is transformed into spirocyclopropanated analogues of insecticides such as Thiacloprid and Imidacloprid. This highlights its utility in the synthesis of complex molecules with potential applications in agriculture (Brackmann et al., 2005).
Chemical Sensory Materials
- Detection of Volatile Acid Vapors : Benzothiazole modified carbazole derivatives, including tert-butyl variants, have been used to create strong blue emissive nanofibers. These nanofibers, formed via organogelation, are used as fluorescent sensory materials for detecting volatile acid vapors, showcasing its potential in environmental monitoring (Sun et al., 2015).
Physicochemical and Pharmacokinetic Studies
- Evaluation of Physicochemical Properties : The tert-butyl group, common in medicinal chemistry, often leads to property modulation in bioactive compounds. Studies on analogues of drugs like bosentan and vercirnon involving tert-butyl and alternative substituents provide insights into the impact of these groups on drug properties (Westphal et al., 2015).
Biofuel Production
- Biofuel Production from Carbon Dioxide : Research on the production of 1-butanol from CO2 in cyanobacteria has involved derivatives of tert-butyl carbamate. This represents a novel approach in the biofuel sector, utilizing carbon dioxide as a raw material (Lan & Liao, 2011).
Organic Synthesis
Curtius Rearrangement : Tert-butyl carbamate plays a role in the Curtius rearrangement process, contributing to the formation of protected amines. This showcases its utility in a variety of organic synthesis processes (Lebel & Leogane, 2005).
CO2 Fixation by Unsaturated Amines : Utilized in cyclizative atmospheric CO2 fixation by unsaturated amines, leading to cyclic carbamates. This application is significant in carbon capture and utilization strategies (Takeda et al., 2012).
Stereoselective Synthesis of Factor Xa Inhibitors : It is used in the stereoselective synthesis of key intermediates for the synthesis of factor Xa inhibitors, demonstrating its role in the development of important medicinal compounds (Wang et al., 2017).
Synthesis of Chiral Ligands and Peptide Nucleic Acids : Optically active forms of tert-butyl aminocyclopentylcarbamate are useful as scaffolds for chiral ligands and as modified backbone units for peptide nucleic acids (PNAs), emphasizing its role in advanced biomolecular engineering (Xu & Appella, 2006).
Enantioselective Synthesis of CCR2 Antagonists : The compound serves as an essential intermediate for the synthesis of potent CCR2 antagonists, highlighting its importance in therapeutic chemistry (Campbell et al., 2009).
Mecanismo De Acción
Target of Action
It is known that carbamates often interact with enzymes such as acetylcholinesterase, which plays a crucial role in nerve signal transmission .
Mode of Action
Carbamates typically function by inhibiting enzymes, leading to an accumulation of neurotransmitters at nerve synapses . This compound may interact with its targets in a similar manner.
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl N-(1-cyanocyclobutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-9(2,3)14-8(13)12-10(7-11)5-4-6-10/h4-6H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZIGBCMWSPPGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501179748 | |
| Record name | Carbamic acid, N-(1-cyanocyclobutyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501179748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251923-90-6 | |
| Record name | Carbamic acid, N-(1-cyanocyclobutyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1251923-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(1-cyanocyclobutyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501179748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


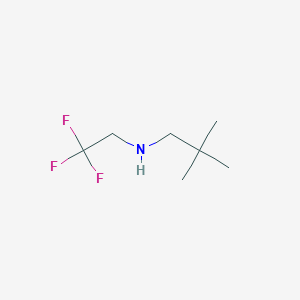
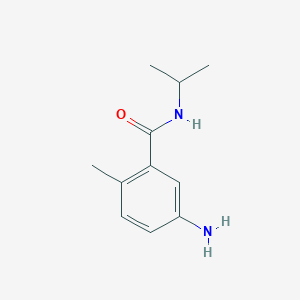
![8-Azabicyclo[5.2.0]nonane](/img/structure/B1522379.png)

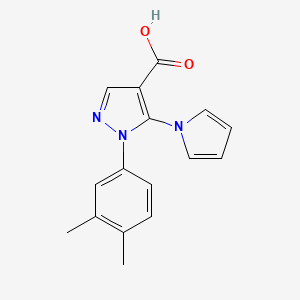


![butyl({[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl})amine](/img/structure/B1522388.png)
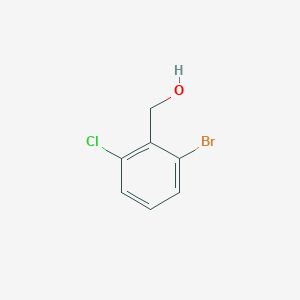
![Ethyl 1-{2-[(tert-butoxycarbonyl)amino]ethyl}-4-piperidinecarboxylate](/img/structure/B1522392.png)
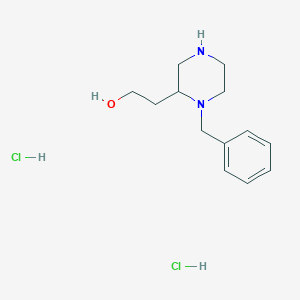
![[6-(Dimethylamino)-3-pyridinyl]methanol hydrochloride](/img/structure/B1522394.png)
